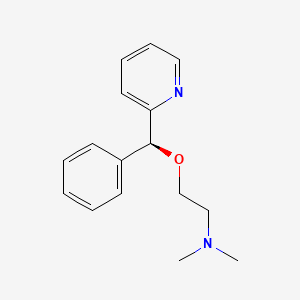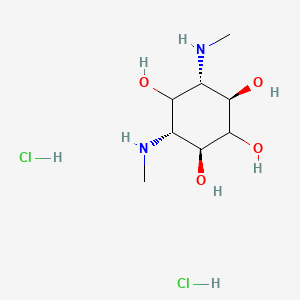
Linarin 4'''-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linarin 4’‘’-acetate is a glycosylated flavonoid compound derived from linarin, which is found in various plant species such as Chrysanthemum zawadskii. This compound has garnered attention due to its potential therapeutic attributes, particularly in the fields of medicine and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Linarin 4’‘’-acetate can be synthesized from linarin through acetylation. The process involves the reaction of linarin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C .
Industrial Production Methods
Industrial production of linarin 4’‘’-acetate follows similar synthetic routes but on a larger scale. The process involves the extraction of linarin from plant sources, followed by its chemical modification through acetylation. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Linarin 4’‘’-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted linarin derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Exhibits significant biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating central nervous system disorders, promoting bone formation, and inhibiting cancer cell growth.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mécanisme D'action
The mechanism of action of linarin 4’‘’-acetate involves the suppression of Toll-like receptor 4 (TLR4)/myeloid differentiation protein-2 (MD-2) dipolymer complex formation. This suppression subsequently interferes with the activation of nuclear factor kappa-B (NF-κB), leading to anti-inflammatory and anti-cancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linarin: The parent compound, known for its sedative and sleep-enhancing effects.
Acacetin: A flavonoid with similar structure but different substitution, exhibiting stronger anticancer efficacy.
Apigenin: Another flavonoid with similar biological activities but different molecular targets
Uniqueness
Linarin 4’‘’-acetate is unique due to its specific acetylation, which enhances its biological activities and therapeutic potential compared to its parent compound, linarin .
Propriétés
Formule moléculaire |
C30H34O15 |
|---|---|
Poids moléculaire |
634.6 g/mol |
Nom IUPAC |
[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C30H34O15/c1-12-28(42-13(2)31)25(36)27(38)29(41-12)40-11-21-23(34)24(35)26(37)30(45-21)43-16-8-17(32)22-18(33)10-19(44-20(22)9-16)14-4-6-15(39-3)7-5-14/h4-10,12,21,23-30,32,34-38H,11H2,1-3H3/t12-,21+,23+,24-,25-,26+,27+,28-,29+,30+/m0/s1 |
Clé InChI |
QZOBONFUOPKXNI-SPTABNQFSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)OC(=O)C |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


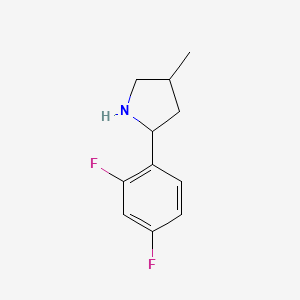
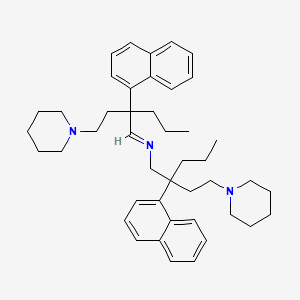
![[2-Fluoro-6-(methylamino)phenyl]methanol](/img/structure/B15289005.png)
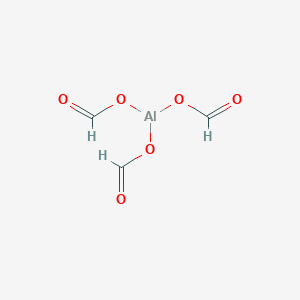


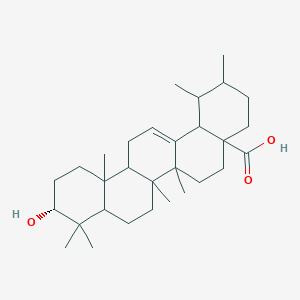

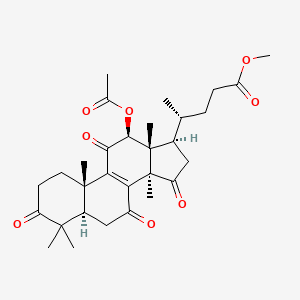
![Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester](/img/structure/B15289063.png)

![[(7'S,9'E,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'E,21'Z)-15',17'-dihydroxy-11'-methoxy-7',12',14',16',18',22'-hexamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate](/img/structure/B15289075.png)
